molecular formula C16H17NO5S3 B13411612 N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide CAS No. 869577-53-7

N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide

Cat. No.: B13411612
CAS No.: 869577-53-7
M. Wt: 399.5 g/mol
InChI Key: PHMPGOJWLISPFK-UHFFFAOYSA-N
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Description

N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound contains a thiirane ring, which is a three-membered cyclic ether with a sulfur atom, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiirane intermediate. This intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperatures (ice-water temperature). The reaction mixture is stirred for about an hour, followed by separation and purification steps, including column chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or thiirane groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiirane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide primarily involves its interaction with specific molecular targets, such as matrix metalloproteinases (MMPs). The compound binds to the active site of these enzymes, inhibiting their activity and preventing the breakdown of extracellular matrix components. This inhibition can modulate various biological processes, including tissue remodeling, inflammation, and metastasis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)acetamide
  • N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)propylsulfonamide

Uniqueness

N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide stands out due to its specific combination of a thiirane ring and a methanesulfonamide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

869577-53-7

Molecular Formula

C16H17NO5S3

Molecular Weight

399.5 g/mol

IUPAC Name

N-[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C16H17NO5S3/c1-24(18,19)17-12-2-4-13(5-3-12)22-14-6-8-16(9-7-14)25(20,21)11-15-10-23-15/h2-9,15,17H,10-11H2,1H3

InChI Key

PHMPGOJWLISPFK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CS3

Origin of Product

United States

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